3-Fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C11H11F2NO3S and a molecular weight of 275.27 g/mol . This compound features a pyrrolidine ring, a fluorinated benzene ring, and a sulfonyl fluoride group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride typically involves the reaction of 3-fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride with fluoride sources . The reaction conditions often include the use of solvents such as acetonitrile or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride can undergo several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols for substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool in enzyme inhibition studies, where it can irreversibly inhibit enzymes by modifying active site residues . The molecular targets and pathways involved would depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-Fluorobenzenesulfonyl fluoride: Lacks the pyrrolidine ring, making it less versatile in certain applications.
Pyrrolidine-2,5-dione derivatives: Different core structure but similar applications in medicinal chemistry.
Uniqueness
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride is unique due to its combination of a fluorinated benzene ring, a pyrrolidine ring, and a reactive sulfonyl fluoride group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
Eigenschaften
Molekularformel |
C11H11F2NO3S |
---|---|
Molekulargewicht |
275.27 g/mol |
IUPAC-Name |
3-fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H11F2NO3S/c12-10-7-8(18(13,16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
CKBMHLSMTHBELT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.